molecular formula C9H6N4O2S2 B5760677 N-1,3,4-thiadiazol-2-yl-1,2-benzisothiazol-3-amine 1,1-dioxide

N-1,3,4-thiadiazol-2-yl-1,2-benzisothiazol-3-amine 1,1-dioxide

Cat. No. B5760677
M. Wt: 266.3 g/mol
InChI Key: AWGSASMHCRGOHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1,3,4-thiadiazol-2-yl-1,2-benzisothiazol-3-amine 1,1-dioxide, commonly known as BTID, is a heterocyclic organic compound with a molecular formula of C10H6N4O2S3. It is an important compound in the field of medicinal chemistry due to its potential applications in drug discovery and development. BTID has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism of Action

The exact mechanism of action of BTID is not yet fully understood. However, studies have shown that it may exert its biological effects through the inhibition of certain enzymes and signaling pathways. For example, BTID has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This may explain its anti-inflammatory effects.
Biochemical and Physiological Effects:
BTID has been shown to possess a range of biochemical and physiological effects. Studies have demonstrated that it can inhibit the growth of certain cancer cells, reduce inflammation, and exhibit antimicrobial activity. It has also been shown to possess antioxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BTID in lab experiments is its potential as a drug candidate. Its diverse range of biological activities makes it a promising compound for the development of new drugs. However, one of the main limitations is its relatively low solubility in water, which may make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on BTID. One area of interest is the development of new drugs based on its structure and biological activities. Another area of interest is the investigation of its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties.

Synthesis Methods

The synthesis of BTID can be achieved through a multi-step process involving the reaction of various starting materials. One of the most common methods for synthesizing BTID involves the reaction of 2-aminobenzothiazole with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting product is then treated with hydrazine hydrate to yield the final compound, BTID.

Scientific Research Applications

BTID has been extensively studied for its potential applications in drug discovery and development. It has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Studies have also demonstrated that BTID can inhibit the growth of certain cancer cells, making it a promising candidate for the development of anti-cancer drugs.

properties

IUPAC Name

1,1-dioxo-N-(1,3,4-thiadiazol-2-yl)-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O2S2/c14-17(15)7-4-2-1-3-6(7)8(13-17)11-9-12-10-5-16-9/h1-5H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGSASMHCRGOHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.